5-Methyl-2-phenyl-1H-imidazole-4-methanol (also known as Mitragynine-like compound or MP) is a structural analogue of Mitragynine, the primary alkaloid found in the kratom plant (Mitragyna speciosa). Mitragynine possesses analgesic (pain-relieving) and opioid-like properties, but also carries potential for dependence and addiction. Research suggests that MP may retain the analgesic effects of Mitragynine while exhibiting a reduced risk of dependence and addiction, making it a potential candidate for the development of safer pain management medications. Source: "Mitragynine-like compounds with reduced dependence potential":
Studies have investigated the potential of 5-methyl-2-phenyl-1H-imidazole-4-methanol as an inhibitor of certain enzymes. One study explored its inhibitory effect on acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease and other neurodegenerative conditions. The results indicated that the compound exhibited moderate AChE inhibitory activity, suggesting its potential as a lead compound for further development in this area. Source: "Synthesis and evaluation of in vitro acetylcholinesterase inhibitory activity of novel imidazole derivatives":
1H-Imidazole-4-methanol, 5-methyl-2-phenyl, also known as 5-Methyl-2-phenyl-1H-imidazole-4-methanol, is an organic compound characterized by its imidazole ring structure, which features two nitrogen atoms within a five-membered aromatic ring. This compound has a molecular formula of and a molecular weight of approximately 188.23 g/mol . The compound includes a methanol group (-OH) at position 4 of the imidazole ring, a methyl group at position 5, and a phenyl group at position 2. This unique arrangement suggests potential interactions due to the aromatic character of the rings and the hydrogen bonding capability of the hydroxyl group.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that 1H-Imidazole-4-methanol, 5-methyl-2-phenyl exhibits significant biological activity. It is structurally related to Mitragynine, an alkaloid from the kratom plant known for its analgesic properties. Studies suggest that this compound may retain similar analgesic effects while potentially posing a lower risk of dependence and addiction compared to Mitragynine. Additionally, it has been found to exhibit moderate inhibitory activity against acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's disease, suggesting its potential as a lead compound for therapeutic development in this area.
The synthesis of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl typically involves several key steps:
The compound shows promise in several applications:
Interaction studies have primarily focused on its inhibitory effects on enzymes like acetylcholinesterase. The moderate inhibitory activity observed suggests that this compound could influence neurotransmitter levels in the brain, which is crucial for conditions like Alzheimer's disease. Further research is required to fully elucidate its interaction profile with other biological targets.
Several compounds share structural similarities with 1H-Imidazole-4-methanol, 5-methyl-2-phenyl. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Mitragynine | Alkaloid from kratom with opioid-like effects | Higher dependence potential compared to 5-MPhIM |
4-Methyl-2-phenyl-1H-imidazole | Similar imidazole structure | Lacks methanol functionality |
5-Hydroxytryptamine (Serotonin) | Indole structure with hydroxyl group | Neurotransmitter role; different biological activity |
Phenelzine | Hydrazine derivative | MAO inhibitor; distinct mechanism of action |
The uniqueness of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl lies in its combination of an imidazole core with both phenyl and methanol functional groups, which may contribute to its specific biological activities and therapeutic potentials not fully realized in other similar compounds.
Irritant